1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Carbazole Moiety: The synthesis begins with the preparation of the 9-ethyl-9H-carbazole, which can be achieved through the alkylation of carbazole with ethyl halides under basic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors, such as 4-piperidone.
Sulfonylation: The benzylsulfonyl group is introduced via a sulfonylation reaction, where benzylsulfonyl chloride reacts with the piperidine derivative.
Amidation: The final step involves the formation of the carboxamide linkage, typically through the reaction of the sulfonylated piperidine with a suitable amine derivative of the carbazole.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbazole moieties, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.
Biology and Medicine:
Pharmacology: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Drug Development: Its potential pharmacological properties make it a candidate for drug development and testing.
Mechanism of Action
The mechanism by which 1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide exerts its effects depends on its interaction with molecular targets. It may act by:
Binding to Receptors: The compound can bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
1-(Benzylsulfonyl)-N-(9H-carbazol-3-yl)piperidine-4-carboxamide: Lacks the ethyl group on the carbazole moiety.
1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxylate: Contains a carboxylate group instead of a carboxamide.
Uniqueness: 1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide is unique due to the presence of the ethyl group on the carbazole moiety, which can influence its binding affinity and specificity towards molecular targets. This structural variation can lead to differences in its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H29N3O3S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(9-ethylcarbazol-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C27H29N3O3S/c1-2-30-25-11-7-6-10-23(25)24-18-22(12-13-26(24)30)28-27(31)21-14-16-29(17-15-21)34(32,33)19-20-8-4-3-5-9-20/h3-13,18,21H,2,14-17,19H2,1H3,(H,28,31) |
InChI Key |
MPRHJLAECQVTIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.